methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. It features a piperazine ring substituted with a 3-amino-2-fluorophenyl group and a methyl ester group, making it a versatile molecule for various chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 3-amino-2-fluorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 3-amino-2-fluorobenzyl chloride, with the piperazine ring.
Esterification: The final step involves the esterification of the piperazine derivative with methyl chloroformate to form the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate hydrochloride
- Methyl 4-[(3-amino-2-bromophenyl)methyl]piperazine-1-carboxylate hydrochloride
- Methyl 4-[(3-amino-2-methylphenyl)methyl]piperazine-1-carboxylate hydrochloride
Uniqueness
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall efficacy compared to its analogs with different substituents.
Properties
CAS No. |
2375274-56-7 |
---|---|
Molecular Formula |
C13H19ClFN3O2 |
Molecular Weight |
303.8 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.